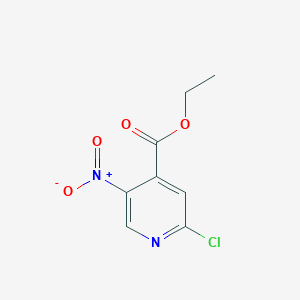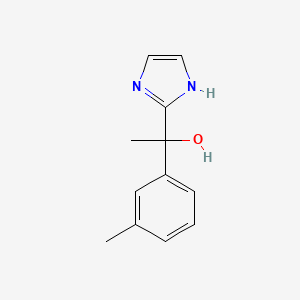
1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol
Descripción general
Descripción
1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol, also known as IMPE, is a chemical compound that has been increasingly studied in scientific research due to its potential therapeutic applications. IMPE is a derivative of imidazole, a heterocyclic organic compound that contains a nitrogen atom in its ring structure. In
Aplicaciones Científicas De Investigación
1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiovascular disease. In neurology, 1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In oncology, 1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol has been studied for its anti-tumor properties and may have potential as a chemotherapy agent. In cardiovascular disease, 1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol has been shown to have vasodilatory effects and may have potential as a treatment for hypertension.
Mecanismo De Acción
The exact mechanism of action of 1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol is not fully understood, but it is believed to act through several pathways. In neurology, 1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol has been shown to inhibit the aggregation of beta-amyloid, a protein that is associated with Alzheimer's disease. 1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol may also have antioxidant and anti-inflammatory effects, which can help protect neurons from damage. In oncology, 1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In cardiovascular disease, 1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol has been shown to relax blood vessels and reduce blood pressure by activating potassium channels in vascular smooth muscle cells.
Efectos Bioquímicos Y Fisiológicos
1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol has been shown to have several biochemical and physiological effects in preclinical studies. In neurology, 1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In oncology, 1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. In cardiovascular disease, 1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol has been shown to reduce blood pressure and improve endothelial function in animal models of hypertension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized in large quantities and has been extensively studied in preclinical models. However, 1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol also has some limitations, including its low solubility in water and potential toxicity at high concentrations. Further studies are needed to determine the optimal dosage and administration route for 1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol in various therapeutic applications.
Direcciones Futuras
There are several future directions for research on 1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol. In neurology, further studies are needed to determine the optimal dosage and administration route for 1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol in Alzheimer's disease and other neurodegenerative disorders. In oncology, further studies are needed to determine the efficacy of 1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol as a chemotherapy agent and to identify potential drug combinations that may enhance its anti-tumor effects. In cardiovascular disease, further studies are needed to determine the long-term safety and efficacy of 1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol in reducing blood pressure and improving endothelial function. Overall, 1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol has significant potential as a therapeutic agent in various fields of medicine and warrants further investigation.
Propiedades
IUPAC Name |
1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-9-4-3-5-10(8-9)12(2,15)11-13-6-7-14-11/h3-8,15H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAAULZMJXELKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)(C2=NC=CN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

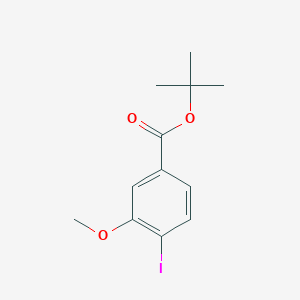
![exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B1444631.png)
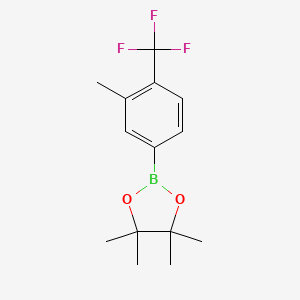
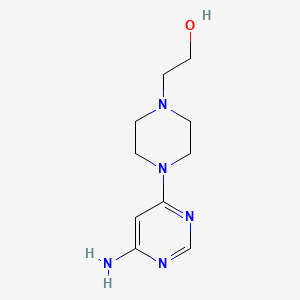
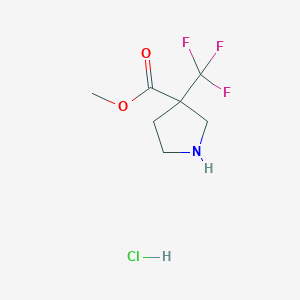
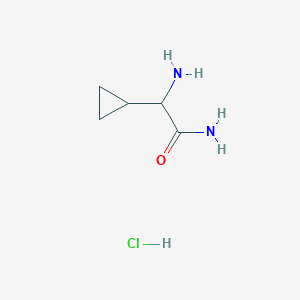
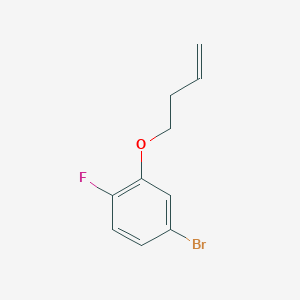
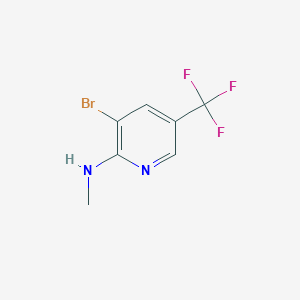
![3-Benzyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B1444641.png)
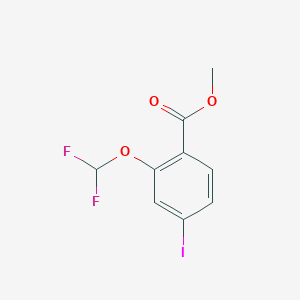
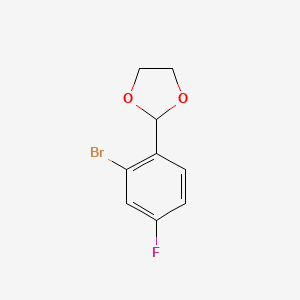
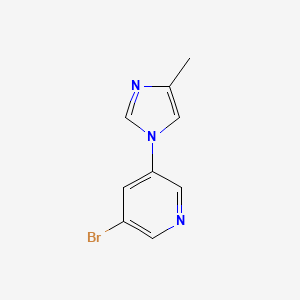
![methyl 3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1444649.png)
